molecular formula C19H15N5O2 B2605540 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034313-93-2

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No. B2605540
CAS RN: 2034313-93-2
M. Wt: 345.362
InChI Key: FJECCMOIVMSXHI-UHFFFAOYSA-N
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Description

The compound “N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a pyridine ring, a phenyl ring, and a triazole ring . These components are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and functional groups. The furan, pyridine, and phenyl rings are likely to contribute to the compound’s aromaticity, while the triazole ring and the carboxamide group could be involved in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the furan ring is susceptible to electrophilic aromatic substitution, while the carboxamide group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar carboxamide group and the aromatic rings .

Scientific Research Applications

Synthesis and Transformations

Chemical synthesis and transformations of compounds containing elements such as furan, pyridin, and triazole rings have been explored in various contexts. For example, El’chaninov et al. (2018) detailed the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole through a series of reactions starting from N-methylation of 5-nitro-1H-indazole, demonstrating the intricate steps involved in creating complex molecules with potential for diverse applications (El’chaninov, Aleksandrov, & Stepanov, 2018).

Antiprotozoal Agents

Ismail et al. (2004) synthesized a series of dicationic imidazo[1,2-a]pyridines, which demonstrated potent antiprotozoal activity, showcasing how modifications to chemical structures can lead to significant biological effects. This study exemplifies the application of synthetic chemistry in developing new therapeutic agents (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

PET Imaging of Microglia

Horti et al. (2019) developed a PET radiotracer for imaging reactive microglia in neuroinflammation, illustrating the utility of chemical compounds in medical diagnostics and the study of neurological disorders (Horti et al., 2019).

Anticancer and Anti-Inflammatory Agents

Compounds with pyrazolopyrimidine and oxadiazole structures have been evaluated for their anticancer and anti-inflammatory properties, as demonstrated by Rahmouni et al. (2016), who synthesized and evaluated a series of pyrazolopyrimidines derivatives, indicating the potential of these compounds in drug development (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many compounds with similar structures have diverse biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could explore the potential applications of this compound in pharmaceuticals or other areas. This could involve studying its biological activity, optimizing its synthesis, or modifying its structure to improve its properties .

properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c25-19(18-12-22-24(23-18)17-4-2-1-3-5-17)21-10-14-8-16(11-20-9-14)15-6-7-26-13-15/h1-9,11-13H,10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJECCMOIVMSXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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